Product packaging for Cocaine.hcl(Cat. No.:)

Cocaine.hcl

Cat. No.: B10847736
M. Wt: 339.8 g/mol
InChI Key: PIQVDUKEQYOJNR-RWXTUVLLSA-N
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Description

Historical Context and Discovery

The history of cocaine hydrochloride is inextricably linked to the broader narrative of cocaine’s isolation and characterization. Indigenous South American cultures had chewed coca leaves (Erythroxylum coca) for millennia, but the active alkaloid remained unidentified until 1855, when German chemist Friedrich Gaedcke isolated erythroxyline from coca leaves. A decade later, Albert Niemann refined Gaedcke’s methods, producing pure cocaine and documenting its numbing properties in his 1860 dissertation. The hydrochloride salt form likely emerged shortly thereafter, as acid-base reactions were well-established by this period.

By the late 19th century, Richard Willstätter achieved the first total synthesis of cocaine, confirming its bicyclic tropane structure and enabling derivative development. Cocaine hydrochloride became the preferred pharmaceutical form due to its stability and solubility, facilitating its use in early local anesthetics. The compound’s transition from medicinal agent to controlled substance began in the early 20th century, paralleling growing awareness of its psychoactive potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22ClNO4 B10847736 Cocaine.hcl

Properties

Molecular Formula

C17H22ClNO4

Molecular Weight

339.8 g/mol

IUPAC Name

methyl (1R,2R,3S,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13-,14+,15-;/m1./s1

InChI Key

PIQVDUKEQYOJNR-RWXTUVLLSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cocaine hydrochloride involves several steps. Initially, coca leaves are soaked in alkaline liquids to extract the cocaine alkaloid. Sulfuric acid is then applied to extract the dissolved cocaine. Lime is added to form a paste, which is further processed to eliminate impurities using acid and potassium . The base is separated using bicarbonate, and the final product is obtained by soaking in acid and separating the paste .

Industrial Production Methods

Industrial production of cocaine hydrochloride follows similar steps but on a larger scale. The process involves preparing a cocaine hydrochloride sample solution, regulating the solution polarity, and purifying the obtained sample solution using a medium-pressure preparation system . The crude product is then concentrated and purified to obtain high-purity cocaine hydrochloride .

Chemical Reactions Analysis

Acid-Base Conversion to Crack Cocaine

Cocaine hydrochloride is converted to its freebase form (crack) through neutralization with weak bases. Two primary methods are documented:

  • Sodium Bicarbonate Method :
    Cocaine HCl reacts with sodium bicarbonate (NaHCO₃) in water, forming cocaine base, carbon dioxide, sodium chloride, and water :

    Cocaine HCl+NaHCO₃Cocaine (freebase)+CO2+NaCl+H2O\text{Cocaine HCl} + \text{NaHCO₃} \rightarrow \text{Cocaine (freebase)} + \text{CO}_2 + \text{NaCl} + \text{H}_2\text{O}
  • Ammonia Method :
    Cocaine HCl reacts with ammonia (NH₄OH), yielding freebase cocaine and ammonium chloride :

    Cocaine HCl+NH₄OHCocaine (freebase)+NH₄Cl+H2O\text{Cocaine HCl} + \text{NH₄OH} \rightarrow \text{Cocaine (freebase)} + \text{NH₄Cl} + \text{H}_2\text{O}

The freebase form is volatile and suitable for smoking, unlike the water-soluble hydrochloride salt .

Thermal Decomposition

At elevated temperatures, cocaine hydrochloride decomposes into volatile and toxic byproducts. Key findings from pyrolysis studies (350–750°C) :

Temperature RangeMajor Decomposition ProductsMinor Products
350–550°CCH₄, CO, HCN, C₂H₄OCS, CS₂
550–750°CC₂H₂, C₆H₆, H₂COCH₃Cl, CO₂
  • Mechanism :

    • Low temperatures (<550°C): Cleavage of ester groups and methylamine release.

    • High temperatures (>550°C): Fragmentation into benzene, acetylene, and formaldehyde .

  • Secondary Reactions :
    Acetaldehyde decomposes to CH₄ and CO, while pyridine breaks down into HCN and C₂H₄ .

Hydrolysis and Metabolic Pathways

Cocaine HCl undergoes enzymatic hydrolysis in vivo, primarily via esterases :

Primary Hydrolysis Products

EnzymeSite of ActionProductBioactivity
Butylcholinesterase (BChE)BloodBenzoylecgonine (BE)Vasodilator
hCE-1LiverEcgonine Methyl Ester (EME)Less active

Minor Metabolic Pathways

  • N-Demethylation : Cytochrome P450 (CYP3A4) converts cocaine to norcocaine (NCOC), a hepatotoxic metabolite .

  • Oxidation : Forms meta- and para-hydroxy metabolites (e.g., m-OH-BE, p-OH-BE) .

Analytical Detection of Decomposition

Chromatographic methods (e.g., HILIC) identify degradation products . For example:

  • GC-MS : Detects AEME (anhydroecgonine methyl ester), a biomarker of crack smoking .

  • FTIR : Identifies volatile pyrolysis products like HCN and CH₄ .

Toxic Byproducts and Hazards

  • Smoking Crack : Produces AEME and methylecgonidine (MED), both cytotoxic .

  • Thermal Degradation : Releases HCN (toxic) and benzene (carcinogenic) .

Scientific Research Applications

Medical Applications

Cocaine hydrochloride has been utilized in medicine primarily for its anesthetic and vasoconstricting properties. Its applications include:

  • Topical Anesthesia : Cocaine hydrochloride is applied topically to the nasal passages to provide anesthesia during surgical procedures. It is particularly effective in reducing intraoperative bleeding by constricting blood vessels, which aids in clearer visibility during operations such as endoscopic nasal procedures .
  • Diagnostic Tool : In certain medical conditions, cocaine can assist in diagnosing bleeding disorders by helping to identify the source of bleeding through its vasoconstrictive effects .
  • Pain Management : Historically, cocaine has been used in various pain management protocols due to its ability to numb tissues effectively .

Research Applications

Recent studies have highlighted cocaine hydrochloride's role beyond traditional medical uses, particularly in understanding its biological effects:

  • Gut Microbiota Alteration : Research indicates that cocaine hydrochloride significantly alters gut microbiota composition. A study demonstrated that both cocaine hydrochloride and methylenedioxypyrovalerone affected gut microbiota after a 10-day treatment, suggesting potential peripheral influences on central reward pathways related to addiction .
  • DNA Toxicity Studies : Cocaine hydrochloride has been studied for its effects on DNA content in protozoan cultures. Findings suggest that it can stimulate DNA production initially but may lead to cytotoxic effects with prolonged exposure. The study compared the impacts of both cocaine hydrochloride and freebase forms, revealing differences in their potency and action time .

Case Study 1: Mood and Sleep Changes During Abstinence

A controlled study involving male cocaine addicts assessed changes in mood and sleep during acute abstinence phases. The results indicated significant disruptions in sleep architecture and mood alterations associated with cocaine use and withdrawal phases. This research underscores the psychological aspects of cocaine dependence and the physiological responses during abstinence periods .

Case Study 2: Anesthetic Efficacy

In clinical settings, cocaine hydrochloride's efficacy as a topical anesthetic has been documented through various surgical procedures. It remains unmatched by other anesthetics due to its dual action of providing anesthesia while simultaneously reducing bleeding, making it invaluable for specific surgical contexts .

Summary of Findings

Cocaine hydrochloride is not only a substance of abuse but also a compound with significant medical applications. Its ability to function as an effective anesthetic and vasoconstrictor makes it a critical tool in certain medical procedures. Furthermore, ongoing research into its biological effects continues to uncover new insights into its impact on human health, particularly concerning addiction mechanisms and physiological responses.

Data Table: Key Applications of Cocaine Hydrochloride

Application TypeDescriptionNotable Effects/Findings
Topical AnesthesiaUsed for nasal surgeries to provide anesthesia and reduce bleedingEffective vasoconstriction leading to less intraoperative bleeding
Diagnostic ToolHelps identify sources of bleeding in medical conditionsFacilitates diagnosis through localized blood flow reduction
Gut Microbiota ResearchAlters gut microbiota composition influencing addiction pathwaysSignificant changes observed after treatment with cocaine hydrochloride
DNA Toxicity StudiesEffects on DNA content in protozoan culturesInitial stimulation followed by potential cytotoxicity with prolonged exposure
Mood and Sleep StudiesExamines changes during abstinence phasesDocumented sleep architecture disruption and mood changes during abstinence

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Molecular Weight (g/mol) Primary Use/Effect Key Impurities/By-products
Cocaine.HCl $ \text{C}{17}\text{H}{21}\text{NO}_4\cdot\text{HCl} $ 339.8 Local anesthetic, stimulant Cis-/trans-cinnamoylcocaine, tropacocaine
Lidocaine $ \text{C}{14}\text{H}{22}\text{N}_2\text{O} $ 234.3 Local anesthetic 2,6-Dimethylaniline, ethylglycine
Benzoylecgonine $ \text{C}{16}\text{H}{19}\text{NO}_4 $ 289.3 Cocaine metabolite (non-psychoactive) None (primary urinary metabolite)
Methylecgonidine $ \text{C}{10}\text{H}{15}\text{NO}_2 $ 181.2 Pyrolytic product of cocaine (crack cocaine) Anhydroecgonine methyl ester

Key Findings :

  • This compound and lidocaine share anesthetic properties but differ in mechanism: Cocaine blocks monoamine reuptake (stimulant effect), while lidocaine inhibits sodium channels .
  • Benzoylecgonine lacks psychoactivity due to the absence of a methyl ester group, making it a critical biomarker for cocaine consumption .

Impurity Profiling and Forensic Differentiation

Table 2: Impurity Ratios in this compound vs. Illicit Derivatives

Impurity Pair Typical Ratio (this compound) Typical Ratio (Crack Cocaine) Analytical Method Forensic Significance
Cis-/trans-cinnamoylcocaine 0.8–1.2 <0.5 (due to pyrolysis) GC-MS, HPLC Indicates extraction method
Tropacocaine/Cocaine 0.05–0.15 Trace/absent LC-TOF-MS Links to geographic origin
Levamisole/Cocaine 0.1–0.3 (adulterated) Absent (pure samples) NMR, FTIR Identifies cutting agents

Key Findings :

  • Cis-/trans-cinnamoylcocaine ratios are critical for distinguishing pharmaceutical-grade this compound from illicitly processed crack cocaine, which undergoes thermal degradation .
  • Levamisole, a common adulterant, alters cocaine’s pharmacokinetics and complicates toxicological profiles .

Research Findings on Pharmacokinetic and Pharmacodynamic Differences

Solubility and Bioavailability

  • This compound : Water-soluble (50 mg/mL), enabling intranasal/ocular use. Bioavailability: ~30% intranasally .
  • Freebase Cocaine : Lipid-soluble, smoked for rapid CNS effects (bioavailability ~60–90%) .

Metabolic Pathways

  • This compound is hydrolyzed by plasma esterases to benzoylecgonine and ecgonine methyl ester, whereas freebase cocaine undergoes hepatic oxidative metabolism .

Challenges in Comparative Analysis

  • Analytical Limitations : Impurity profiling requires multi-method validation (e.g., GC-MS + HPLC) to avoid false linkages .
  • Adulterant Interference : Levamisole and phenacetin can mask cocaine’s chemical signature, necessitating advanced spectroscopic techniques .

Q & A

Basic Research Questions

Q. How to design controlled experiments for studying Cocaine.HCl's neuropharmacological effects?

  • Methodological Answer :

  • Identify independent variables (e.g., dose, administration route) and dependent variables (e.g., neurotransmitter levels, behavioral responses). Use a control group (e.g., saline-treated subjects) to isolate this compound-specific effects .
  • Ensure reproducibility by detailing animal models, environmental conditions (e.g., light/dark cycles), and randomization protocols to mitigate bias .
  • Include statistical power analysis to determine sample size adequacy, using tools like ANOVA for multi-group comparisons .

Q. What protocols ensure reproducibility in synthesizing or purifying this compound for in vitro studies?

  • Methodological Answer :

  • Document synthesis steps (e.g., hydrolysis of cocaine base with HCl), including reagent purity, temperature, and reaction time. For known compounds, cite established protocols; for novel derivatives, provide NMR/HRMS data and purity assessments (e.g., HPLC ≥95%) .
  • Validate methods via replication in triplicate, reporting mean ± SD for yield and purity .

Q. How to structure a literature review for this compound research while avoiding bias?

  • Methodological Answer :

  • Use systematic review frameworks (e.g., PICO) to define search terms across databases like PubMed, Web of Science, and Embase. Exclude non-peer-reviewed sources and apply inclusion/exclusion criteria (e.g., studies with ≥10 subjects) .
  • Assess study quality via tools like ROBINS-I for bias risk, highlighting gaps (e.g., lack of long-term neurotoxicity data) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s dose-dependent neurotoxicity data across studies?

  • Methodological Answer :

  • Conduct meta-analyses to aggregate data, using heterogeneity tests (e.g., statistic) to identify outlier studies. Stratify results by variables like species (e.g., rat vs. mouse) or administration frequency .
  • Validate conflicting findings via independent replication, controlling for confounders (e.g., stress hormones) .

Q. What statistical frameworks are optimal for analyzing time-series behavioral data in this compound self-administration models?

  • Methodological Answer :

  • Apply mixed-effects models to account for intra-subject variability. Use survival analysis for relapse latency and generalized estimating equations (GEEs) for longitudinal data .
  • Address missing data via multiple imputation or sensitivity analyses .

Q. How to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound research data?

  • Methodological Answer :

  • Deposit raw datasets (e.g., electrophysiology recordings) in repositories like Zenodo or Dryad, using standardized metadata (e.g., DOI, experimental conditions) .
  • Adopt machine-readable formats (e.g., .csv for behavioral data, .mol for structures) and CC-BY licenses for reuse .

Q. What strategies integrate multi-omics data (e.g., transcriptomics, metabolomics) in this compound addiction studies?

  • Methodological Answer :

  • Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify overlapping genes/metabolites. Validate hypotheses via CRISPR knockouts or pharmacological inhibition in cell models .
  • Apply machine learning (e.g., random forests) to predict addiction susceptibility from multi-omics signatures .

Methodological Best Practices

  • Experimental Replication : Follow ARRIVE guidelines for preclinical studies, including blinding and randomization .
  • Data Contradiction Analysis : Use triangulation (e.g., behavioral, molecular, and imaging data) to validate hypotheses .
  • Literature Synthesis : Prioritize primary sources and avoid "citation chaining" to reduce bias .

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